N-methanesulfonyl-N-(3-nitrophenyl)methanesulfonamide
Overview
Description
Scientific Research Applications
Structural Chemistry and Spectroscopic Studies
- The structure of N-(4-Nitrophenyl)methanesulfonamide closely resembles those of other methanesulfonamide derivatives, with the amide hydrogen atom available to a receptor molecule during biological activity, as highlighted in a study that provided insights into the molecular geometry and potential interaction with biological targets (B. Gowda, S. Foro, & H. Fuess, 2007).
- Another study discussed the fragmentation patterns of N-(2-Nitrophenyl)-methanesulfonamide upon electron ionization, noting the rearrangement reactions that lead to the loss of a carbonyl compound, which could have implications for understanding the compound's reactivity and potential applications in analytical chemistry (W. Danikiewicz, 1997).
- Spectroscopic studies on complexes involving 4-nitrophenyl derivatives of methanesulfonamide have shown the formation of ion pairs in crystal structures, which are well-reflected in their FT-IR spectrum. These findings are crucial for understanding the molecular interactions and stability of these compounds in various solvents (I. Binkowska et al., 2001).
Potential Biological Activities
- The structure of certain N-methyl-N-(nitrophenyl)methanesulfonamides has been characterized to understand their inactivity towards specific biological targets, such as cyclooxygenase-2. This research helps in elucidating the structure-activity relationship of these compounds, which is essential for drug design and discovery (C. Michaux et al., 2001).
Synthesis and Chemical Reactivity
- Research on the development of sufficiently chemoselective N-acylation reagents, including N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, has shown these compounds to serve as N-acylation reagents with good chemoselectivity. This study is significant for the synthesis of various organic compounds, demonstrating the versatility of methanesulfonamide derivatives in organic synthesis (K. Kondo et al., 2000).
Properties
IUPAC Name |
N-methylsulfonyl-N-(3-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJGEFPSYRVKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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